Methyl 3-(2-methylpropanamido)benzoate
Overview
Description
Methyl 3-(2-methylpropanamido)benzoate: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpropanamido)benzoate typically involves the esterification of 3-amino benzoic acid with methyl 2-methylpropanoate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methylpropanamido)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 3-(2-methylpropanamido)benzoic acid.
Reduction: 3-(2-methylpropanamido)benzyl alcohol or 3-(2-methylpropanamido)benzylamine.
Substitution: Various substituted benzoates or amides depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 3-(2-methylpropanamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of ester hydrolysis. It is also employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the amide group.
Ethyl 3-(2-methylpropanamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-ethylpropanamido)benzoate: Similar structure but with an ethyl group on the amide instead of a methyl group.
Uniqueness: Methyl 3-(2-methylpropanamido)benzoate is unique due to the presence of both an ester and an amide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters or amides. Its specific molecular structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 3-(2-methylpropanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSTXGWVAIDPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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